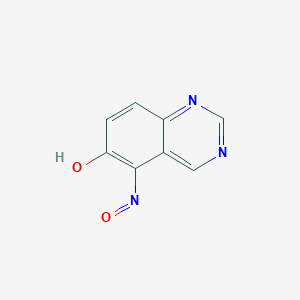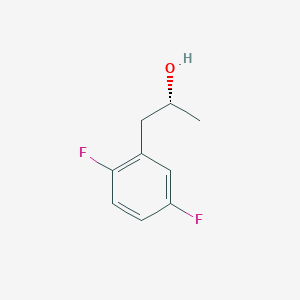
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[d]oxazole core, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the trimethylsilyl group and the hydroxy group adds to its chemical versatility, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or ester
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxazole ring can lead to various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-hydroxybenzo[d]oxazol-2(3H)-one: Lacks the trimethylsilyl group, making it less hydrophobic.
3-((2-(trimethylsilyl)ethoxy)methyl)benzo[d]oxazol-2(3H)-one: Lacks the hydroxy group, affecting its hydrogen bonding capability.
Uniqueness
The presence of both the hydroxy group and the trimethylsilyl group in 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one makes it unique
Propiedades
Fórmula molecular |
C13H19NO4Si |
|---|---|
Peso molecular |
281.38 g/mol |
Nombre IUPAC |
6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H19NO4Si/c1-19(2,3)7-6-17-9-14-11-5-4-10(15)8-12(11)18-13(14)16/h4-5,8,15H,6-7,9H2,1-3H3 |
Clave InChI |
LNOHRXUUMONMEL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)O)OC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclohexyl-4-[(pyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B8545132.png)
![2-[Ethyl(heptyl)amino]acetonitrile](/img/structure/B8545140.png)
![7-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8545144.png)


![4-[4-(2-Pyridyl)-piperazin-1-yl]butylamine](/img/structure/B8545159.png)
![(R)-2-(benzo[d][1,3]dioxole-6-carboxamido)-4-methylpentanoic Acid](/img/structure/B8545169.png)




